5-Methoxypyridine-3-sulfonyl chloride
Overview
Description
5-Methoxypyridine-3-sulfonyl chloride is an organic compound with the chemical formula C6H6ClNO3S. It appears as a white to pale yellow crystalline solid and has a strong pungent odor . This compound is known for its solubility in various organic solvents such as chloroform, dimethylformamide, and ethanol . It is commonly used as an important reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxypyridine-3-sulfonyl chloride can be synthesized through the reaction of pyridine-3-sulfonic acid with methanol and dilute hydrochloric acid . The reaction conditions need to be optimized to achieve higher yields and purity .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Methoxypyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product and the type of reaction being carried out .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives .
Scientific Research Applications
5-Methoxypyridine-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Methoxypyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. It can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-Methoxypyridine-3-sulfonyl chloride include:
- 5-Methoxy-2-pyridinesulfonyl chloride
- 3-Methoxypyridine-2-sulfonyl chloride
- 4-Methoxypyridine-3-sulfonyl chloride
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other sulfonyl chloride derivatives .
Properties
IUPAC Name |
5-methoxypyridine-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-5-2-6(4-8-3-5)12(7,9)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWACWWEPVHVOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-85-5 | |
Record name | 5-methoxypyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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